
1-Chloro-4-methoxy-2,2,3-trimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methoxy-2,2,3-trimethylbutane is an organic compound with the molecular formula C8H17ClO It is a derivative of butane, where a chlorine atom and a methoxy group are substituted at specific positions on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2,3-trimethylbutane using a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Hydroxy-4-methoxy-2,2,3-trimethylbutane.
Oxidation: 1-Chloro-4-methoxy-2,2,3-trimethylbutanoic acid.
Reduction: 1-Methoxy-2,2,3-trimethylbutane.
Applications De Recherche Scientifique
1-Chloro-4-methoxy-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-chloro-4-methoxy-2,2,3-trimethylbutane involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and the presence of catalysts.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-methoxy-2-methylbutane
- 1-Chloro-4-methoxy-2,2-dimethylbutane
- 1-Chloro-4-methoxy-2,3-dimethylbutane
Uniqueness: 1-Chloro-4-methoxy-2,2,3-trimethylbutane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-chloro-4-methoxy-2,2,3-trimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-7(5-10-4)8(2,3)6-9/h7H,5-6H2,1-4H3 |
Clé InChI |
XVARQVNXEZKXOK-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)C(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


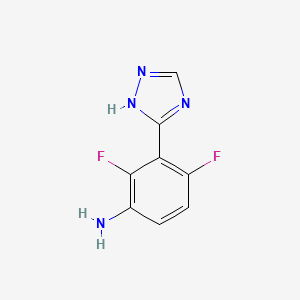

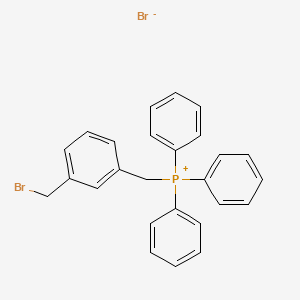
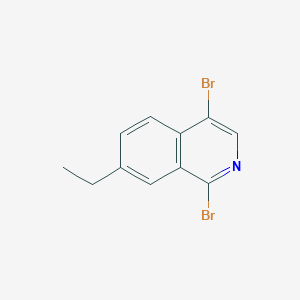
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)

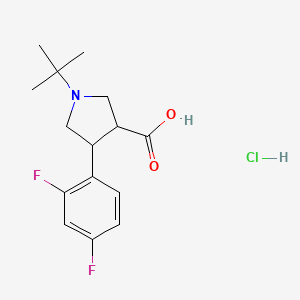
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)

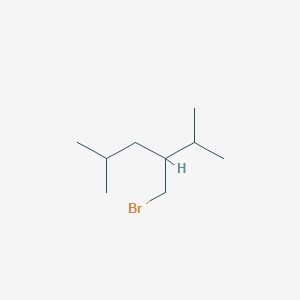
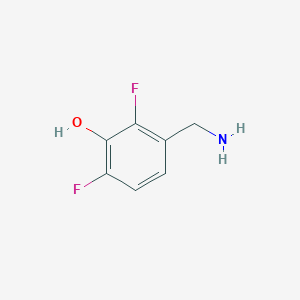


![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)
